molecular formula C10H15N3 B1472385 6-Cyclopentyl-2-methylpyrimidin-4-amine CAS No. 1412957-63-1

6-Cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B1472385
CAS No.: 1412957-63-1
M. Wt: 177.25 g/mol
InChI Key: UUDOMFHSSPJLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Cyclopentyl-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitogen-activated protein kinase kinase kinase kinases (MAP4Ks), which are involved in the regulation of the Hippo pathway . These interactions are crucial for modulating cellular signaling and maintaining cellular homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the Hippo pathway, which is essential for regulating cell growth and apoptosis . Additionally, it impacts the expression of genes involved in cell proliferation and differentiation, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to MAP4Ks, leading to the inhibition or activation of these enzymes . This binding alters the phosphorylation status of downstream targets, thereby modulating gene expression and cellular responses. The compound’s ability to interact with multiple proteins highlights its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate cellular signaling without causing significant toxicity . Higher doses can lead to adverse effects, including cellular stress and apoptosis. These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that further influence cellular functions. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach target sites is essential for its biochemical efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various signaling proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is critical for its functional activity.

Properties

IUPAC Name

6-cyclopentyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDOMFHSSPJLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.